molecular formula C7H8N2O3S2 B13409039 N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine

N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine

Cat. No.: B13409039
M. Wt: 232.3 g/mol
InChI Key: AKWHQGKPTLFTEQ-UHFFFAOYSA-N
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Description

N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine typically involves the reaction of 2-(methylthio)thiazole with glycine under specific conditions. One common method includes the lithiation of 2-(methylthio)thiazole with n-butyllithium (n-BuLi) at the C-5 position, followed by quenching with an aromatic nitrile to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted thiazole compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with target molecules, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a glycine moiety enhances its potential for diverse applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C7H8N2O3S2

Molecular Weight

232.3 g/mol

IUPAC Name

2-[(2-methylsulfanyl-1,3-thiazole-5-carbonyl)amino]acetic acid

InChI

InChI=1S/C7H8N2O3S2/c1-13-7-9-2-4(14-7)6(12)8-3-5(10)11/h2H,3H2,1H3,(H,8,12)(H,10,11)

InChI Key

AKWHQGKPTLFTEQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(S1)C(=O)NCC(=O)O

Origin of Product

United States

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